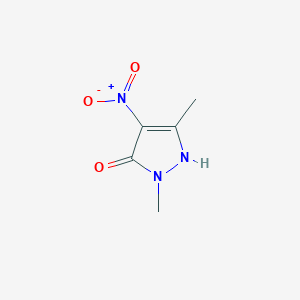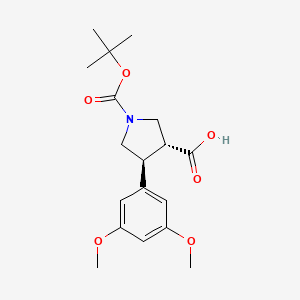
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine . This reaction typically requires a catalyst, such as vitamin B1, and proceeds under mild conditions to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the phenyl or ethyl groups, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for metal ion detection.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar core structure but differ in the nature and position of substituents.
Sulfur-containing pyrazoles: These compounds contain sulfur atoms in their structure, similar to 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
871110-28-0 |
|---|---|
Molekularformel |
C18H18N2S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-ethyl-3-methylsulfanyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C18H18N2S/c1-3-16-17(14-10-6-4-7-11-14)20(19-18(16)21-2)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
XRQXJTVBOCOZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)


![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12872765.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
![Copper dichloro[n,n-2,6-pyridinediylbis[acetamide]]-](/img/structure/B12872769.png)
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)

![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)


